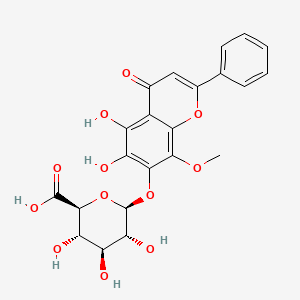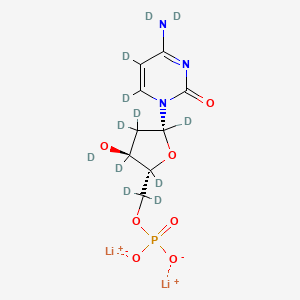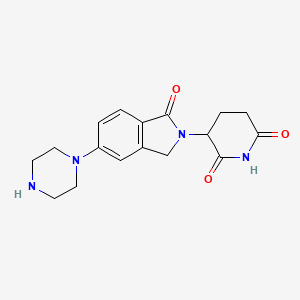
1,1'-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MB327 is a bipyridine nonoxime compound known for its ability to enhance neuromuscular function by restoring the activity of nicotinamide acetylcholine receptors. This compound is particularly effective in neutralizing nerve agent poisoning and has shown promising results in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MB327 involves the reaction of bipyridine with nonoxime compounds under specific conditions. The detailed synthetic route includes:
Starting Materials: Bipyridine and nonoxime compounds.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity MB327.
Industrial Production Methods
In industrial settings, the production of MB327 follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The final product is purified and packaged under controlled conditions to ensure stability and quality.
Chemical Reactions Analysis
Types of Reactions
MB327 undergoes various chemical reactions, including:
Oxidation: MB327 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: MB327 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MB327.
Scientific Research Applications
MB327 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on nicotinamide acetylcholine receptors and neuromuscular function.
Medicine: Investigated for its potential in treating nerve agent poisoning and other neurological conditions.
Industry: Utilized in the development of new materials and compounds with enhanced properties
Mechanism of Action
MB327 exerts its effects by interacting with nicotinamide acetylcholine receptors. The compound acts as a positive allosteric modulator, enhancing the activity of these receptors and restoring neuromuscular function. The molecular targets include specific binding sites on the receptors, and the pathways involved are related to neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
- PTM0056
- PTM0062
- PTM0063
- PTMD90-0012
- PTMD90-0015
Uniqueness
MB327 is unique due to its specific interaction with nicotinamide acetylcholine receptors and its ability to neutralize nerve agent poisoning. Compared to similar compounds, MB327 has shown a higher affinity for the receptors and a more significant recovery of neuromuscular function at lower concentrations .
Properties
CAS No. |
61368-98-7 |
|---|---|
Molecular Formula |
C21H32I2N2 |
Molecular Weight |
566.3 g/mol |
IUPAC Name |
4-tert-butyl-1-[3-(4-tert-butylpyridin-1-ium-1-yl)propyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C21H32N2.2HI/c1-20(2,3)18-8-14-22(15-9-18)12-7-13-23-16-10-19(11-17-23)21(4,5)6;;/h8-11,14-17H,7,12-13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YMRUEJDGFQEMKT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C(C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


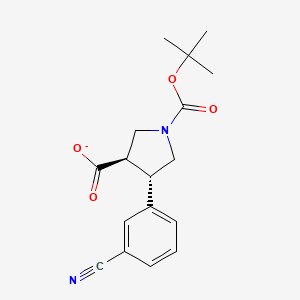
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
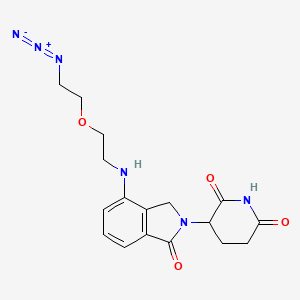
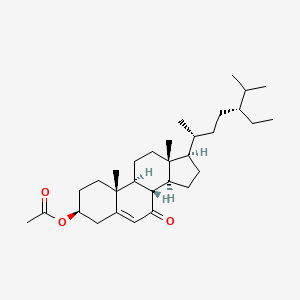

![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
